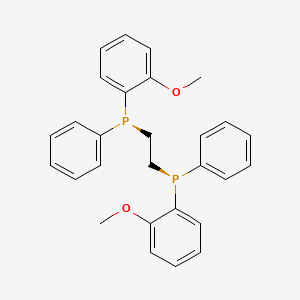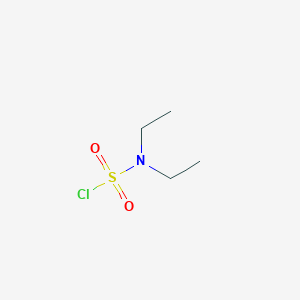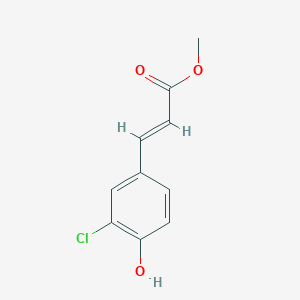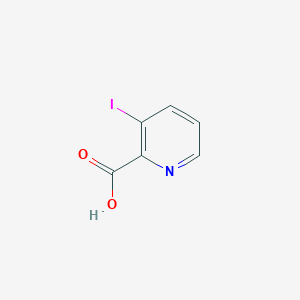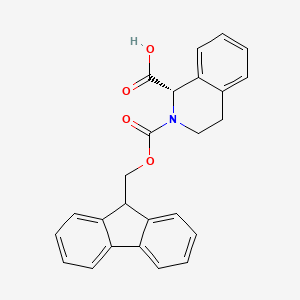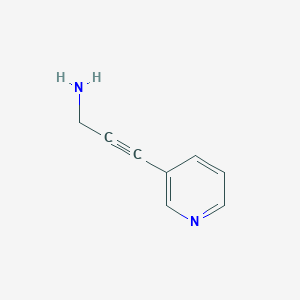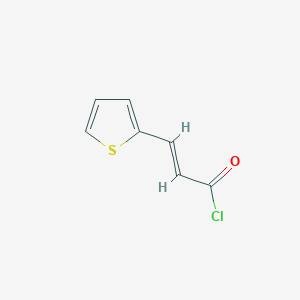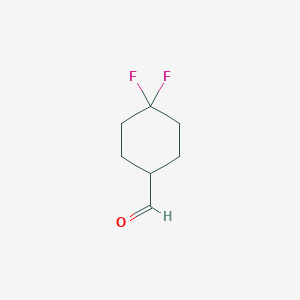
4,4-二氟环己烷甲醛
描述
4,4-Difluorocyclohexanecarbaldehyde is a chemical compound with the molecular formula C7H10F2O . Its molecular weight is approximately 148.15 .
Molecular Structure Analysis
The molecular structure of 4,4-Difluorocyclohexanecarbaldehyde consists of a cyclohexane ring with two fluorine atoms and a formyl group attached .Physical And Chemical Properties Analysis
4,4-Difluorocyclohexanecarbaldehyde has a molecular weight of 148.15 . Its density is approximately 1.1±0.1 g/cm3 . The boiling point is around 165.0±40.0 °C at 760 mmHg .科学研究应用
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry , with a focus on the synthesis of fluorinated heterocyclic compounds .
Comprehensive and Detailed Summary of the Application
4,4-Difluorocyclohexanecarbaldehyde is used in the synthesis of 4,4-Difluoro-1H-pyrazole derivatives . These derivatives have gained interest due to their potential use in treating diabetes, inflammatory disease, as gastric acid inhibitors, and as acaricides .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves the fluorination of 3,5-diarylpyrazole substrates by SelectfluorTM in acetonitrile . This process leads to the formation of 4,4-difluoro-1H-pyrazoles in addition to 4-fluoropyrazole derivatives .
Thorough Summary of the Results or Outcomes Obtained
The structure of this new class of fluorinated heterocycle was established by X-ray crystallography . The importance of fluorine-containing aromatic and heterocyclic motifs to the pharmaceutical and agrochemical industries continues to grow .
Natural Product Synthesis
Specific Scientific Field
This application falls under the field of Natural Product Synthesis .
Comprehensive and Detailed Summary of the Application
4,4-Difluorocyclohexanecarbaldehyde can be used in (4+3) cycloaddition strategies in the synthesis of natural products . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
Detailed Description of the Methods of Application or Experimental Procedures
The (4+3) cycloaddition strategy involves the reaction of a four-atom component with a three-atom component to form a seven-membered ring . This method has been widely applied in synthesis, and it is a convergent strategy for the assembly of cycloheptane subunits present in many natural products .
Thorough Summary of the Results or Outcomes Obtained
The (4+3) cycloaddition strategy has been successfully applied in the synthesis of a range of complex molecules . This methodology highlights the utility of 4,4-Difluorocyclohexanecarbaldehyde for the synthesis of a range of complex molecules .
属性
IUPAC Name |
4,4-difluorocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)3-1-6(5-10)2-4-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDOTKSZMHDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463254 | |
| Record name | 4,4-Difluorocyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocyclohexanecarbaldehyde | |
CAS RN |
265108-36-9 | |
| Record name | 4,4-Difluorocyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Difluoro-cyclohexanecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



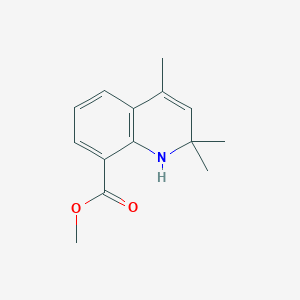

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
